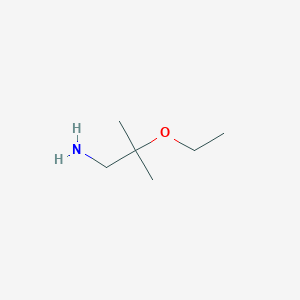

2-Ethoxy-2-methylpropan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

89585-21-7 |

|---|---|

Molecular Formula |

C6H15NO |

Molecular Weight |

117.19 g/mol |

IUPAC Name |

2-ethoxy-2-methylpropan-1-amine |

InChI |

InChI=1S/C6H15NO/c1-4-8-6(2,3)5-7/h4-5,7H2,1-3H3 |

InChI Key |

HAFKEKWSUKEWIN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)(C)CN |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 2-Ethoxy-2-methylpropanal or Ketone Precursors

One common approach is the reductive amination of a 2-ethoxy-2-methylpropanal or corresponding ketone intermediate with ammonia or an amine source. This method involves:

- Formation of imine or iminium intermediate by reaction of the aldehyde/ketone with ammonia or a primary amine.

- Reduction of the imine using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to yield the target amine.

This route allows for high selectivity and yields under controlled pH (typically mildly acidic to neutral) and temperature (20–50 °C) conditions.

Alkylation of Ethoxy-Substituted Amines

Another method involves the alkylation of ethoxy-substituted amines with methylating agents:

- Starting from 2-ethoxypropan-1-amine, methylation at the 2-position can be achieved using methyl halides or methyl sulfonates under basic conditions.

- Careful control of stoichiometry and reaction time is necessary to avoid over-alkylation or side reactions.

Detailed Process Example from Patent Literature

Although direct patents on 2-Ethoxy-2-methylpropan-1-amine are limited, analogous preparation methods for related ethoxyalkylamines provide insight:

- Step 1: Formation of imine intermediate by refluxing an aldehyde with an amine source in an organic solvent (e.g., toluene) under azeotropic dehydration to remove water and drive the reaction forward.

- Step 2: Methylation of the imine intermediate under alkaline conditions with methylating reagents, controlling molar ratios and temperature (0–60 °C) to optimize yield.

- Step 3: Deprotection and hydrolysis to release the free amine hydrochloride salt.

- Step 4: Azeotropic dehydration and basification to obtain the free amine product with high purity (>99.7%) and low water content (<0.2%).

This method, adapted from a patent on 2-methoxyethylamine synthesis, emphasizes:

- Use of azeotropic dehydration to shift equilibria.

- Mild reaction temperatures to avoid high-pressure hazards.

- High yield (56–84%) and environmentally friendly conditions with minimal waste.

Data Table: Comparative Synthesis Parameters

| Step | Reaction Type | Conditions | Key Reagents | Outcome/Notes |

|---|---|---|---|---|

| 1 | Imine formation | Reflux, 80–145 °C, 8–16 hours | Aldehyde, amine, toluene | Azeotropic removal of water |

| 2 | Methylation | 0–60 °C, 1–2.5 hours addition | Methylating agent, base | Controlled methylation of imine |

| 3 | Deprotection | Room temperature, 0.5–3 hours | Acid solution (HCl) | Formation of amine hydrochloride |

| 4 | Dehydration & basification | 80–145 °C, 10–18 hours | Organic solvent, alkali | Free amine isolation by distillation |

Analytical and Purification Techniques

- Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product structure.

- Distillation under reduced pressure is employed to purify the final amine, collecting fractions boiling at 82–85 °C.

- Water content is minimized (<0.2%) to ensure product stability.

Research Findings and Industrial Relevance

- The described synthetic route avoids high-pressure and high-temperature conditions, enhancing safety and scalability.

- The process generates minimal waste compared to traditional Gabriel synthesis or other classical amine preparations.

- Recovery and reuse of solvents such as toluene reduce environmental impact and production costs.

- The method is adaptable for industrial scale with yields up to 84% and product purity exceeding 99.7%.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethoxy or methyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted amines.

Scientific Research Applications

Pharmaceutical Development

2-Ethoxy-2-methylpropan-1-amine is utilized in medicinal chemistry for the development of new drugs. Its structure allows for the exploration of novel pharmacophores, which can lead to the discovery of therapeutics targeting various biological pathways.

Case Study : Research has shown that derivatives of this compound exhibit potential as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders.

Organic Synthesis

The compound acts as a versatile building block in organic synthesis, particularly in creating more complex molecules. It can participate in various chemical reactions, including:

- Alkylation Reactions : Used to introduce alkyl groups into other compounds.

- Reductive Amination : Facilitates the formation of secondary amines from aldehydes or ketones.

Data Table 1: Reaction Types Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Alkylation | Introduction of alkyl groups | Alkylated amines |

| Reductive Amination | Formation of secondary amines | Various amine derivatives |

| Nucleophilic Substitution | Replacement of ethoxy group with other nucleophiles | Halides, thiols |

Biological Research

In biological studies, this compound is used to investigate the effects of amine derivatives on cellular systems. Its unique structure allows researchers to study its interactions with enzymes and receptors.

Case Study : A study demonstrated that this compound can modulate signaling pathways involved in cell proliferation, suggesting its potential role in cancer research.

Production of Specialty Chemicals

In the industrial sector, this compound is employed in the production of specialty chemicals such as surfactants and polymers. Its properties make it suitable for use as a solvent and reagent in various chemical processes.

Data Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Surfactants | Used in formulations for detergents and emulsifiers |

| Polymers | Acts as a monomer or additive in polymer synthesis |

| Solvent | Utilized in organic reactions requiring a polar aprotic solvent |

Agrochemical Synthesis

This compound also finds applications in the synthesis of agrochemicals, where it serves as an intermediate for developing herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Physicochemical Properties

- Polarity and Solubility : The ethoxy group enhances hydrophilicity compared to purely alkyl amines. For example, methoxyisopropylamine (BP 98°C) is water-miscible, whereas phenyl-substituted analogs (e.g., 3-MeOMA) form stable hydrochloride salts for pharmaceutical use .

Biological Activity

2-Ethoxy-2-methylpropan-1-amine, also known as this compound hydrochloride, is an organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C6H16ClNO. Its structure features an ethoxy group attached to a branched alkyl chain, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily mediated through its interactions with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity. This mechanism is crucial in modulating metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signal transduction pathways. This interaction could lead to alterations in neurotransmitter levels, potentially affecting mood and behavior.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antidepressant Activity : Similar compounds have shown efficacy in modulating neurotransmitter levels, suggesting potential antidepressant effects.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotection, which warrants further investigation into the neuroprotective potential of this compound.

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| This compound | Ethoxy group on a branched amine | Potential antidepressant and anti-inflammatory effects |

| 3-(4-Methoxyphenyl)-2-methylpropan-1-amine | Methoxy group on a phenyl ring | Varied pharmacological profiles |

| 3-(3-Dimethylaminophenyl)-2-methylpropan-1-amine | Dimethylamino group | Increased lipophilicity and potential CNS activity |

This table illustrates how variations in substituents can significantly influence the pharmacological profiles of these compounds.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Antidepressant Efficacy : A study on a related compound demonstrated significant improvements in depressive symptoms through modulation of serotonin levels, suggesting a similar potential for this compound.

- Inflammation Models : In vitro studies have shown that analogs can reduce pro-inflammatory cytokine production, indicating that this compound may also possess anti-inflammatory properties.

- Neuroprotective Studies : Research involving structural analogs has indicated neuroprotective effects against oxidative stress in neuronal cell lines, warranting further exploration for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.